1-(2-Nitrophenyl)naphthalene
Overview
Description
1-(2-Nitrophenyl)naphthalene is an organic compound that belongs to the class of nitroaromatic compounds It consists of a naphthalene ring system substituted with a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)naphthalene can be synthesized through several methods. One common approach involves the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitration reagent. This reaction is typically carried out under mild conditions with the use of a catalyst such as nickel acetate tetrahydrate. The conversion rate and selectivity of the reaction can be optimized by adjusting the reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes typically use nitric acid and sulfuric acid as nitration agents. these traditional methods have several disadvantages, including low selectivity and the generation of large quantities of corrosive waste acids. Therefore, there is ongoing research to develop more environmentally friendly and efficient production methods .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, sulfonic acids, and alkylating agents.
Major Products Formed:
Oxidation: Formation of nitro-substituted naphthoquinones.
Reduction: Formation of amino-substituted naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced
Scientific Research Applications
1-(2-Nitrophenyl)naphthalene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)naphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
1-(2-Nitrophenyl)naphthalene can be compared with other nitroaromatic compounds, such as:
- 1-(4-Nitrophenyl)naphthalene
- 1-(2-Chloronitrophenyl)naphthalene
- 1-(2-Bromonitrophenyl)naphthalene
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its interactions with other molecules .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Ongoing research continues to explore its applications and develop more efficient and environmentally friendly production methods.
Properties
IUPAC Name |
1-(2-nitrophenyl)naphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKCGWQJBPFVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278816 | |
Record name | 1-(2-nitrophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-59-8 | |
Record name | 1-(2-Nitrophenyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5415-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-nitrophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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